molecular formula C8H6N2O2 B1600498 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 123458-49-1

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1600498
CAS No.: 123458-49-1
M. Wt: 162.15 g/mol
InChI Key: UTKXTVQYIICBMQ-UHFFFAOYSA-N
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Description

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives are highly bioactive and multipurpose heterocyclic motifs. They have applications in drugs, natural products, agrochemicals, material science, and organic synthesis .


Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction. This includes the condensation of 2-aminopyridines, aldehydes, and ketones/aldehydes under trifluoromethanesulfonic acid catalysis . Various routes to synthesize 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been summarized along with various derivatization methods such as via cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc .


Molecular Structure Analysis

The molecular structure of this compound is non-planar, but the two conjugated rings are almost co-planar . The hydroxyl group is in the trans position to the pyrido pyrimidin heterocyclic moiety .


Chemical Reactions Analysis

The alkylation of this compound takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .

Scientific Research Applications

Chemical Structure and Reactivity

9-Hydroxy-4H-Pyrido[1,2-a]Pyrimidin-4-One exhibits unique chemical properties. It is observed that alkylation mainly occurs at the oxygen atom of this compound, and electrophilic substitution predominantly happens at position 8 of the molecule (Smirnov et al., 1992).

Interaction with Biological Systems

The compound has been studied for its interaction with DNA. A specific derivative, 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride, shows potential for interacting with DNA via a groove mode of binding (Zhang et al., 2013).

Therapeutic Potential

In the realm of medicinal chemistry, derivatives of this compound have been investigated for their potential as aldose reductase inhibitors, which are important in treating complications of diabetes (La Motta et al., 2007). Additionally, some derivatives are being explored for their analgesic properties, indicating the compound's potential in pain management (Ukrainets et al., 2015).

Applications in HIV Treatment

This compound is also a key intermediate in the synthesis of novel HIV-1 integrase inhibitors, suggesting its significance in antiretroviral therapy (Kinzel et al., 2007).

Optical Properties

Some derivatives of this compound exhibit unique optical properties. For instance, a blue-emitting organic compound based on this structure has been synthesized, showing potential for applications in light-emitting devices (Zhang et al., 2010).

Antiallergic Activity

A series of derivatives of this compound has been synthesized and evaluated for their antiallergic activity, indicating potential use in treating allergies (Hermecz et al., 1983).

Mechanism of Action

While the specific mechanism of action for 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is not explicitly mentioned in the search results, it’s worth noting that its derivatives have been found to exhibit various biological activities. For instance, some derivatives have shown anti-inflammatory activity .

Future Directions

The future directions for 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one could involve further exploration of its bioactive properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and material science . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Biochemical Analysis

Biochemical Properties

9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo alkylation at the oxygen atom, and electrophilic substitution mainly occurs at position 8 of the molecule . These interactions suggest that this compound can participate in various biochemical pathways, potentially influencing the activity of enzymes and proteins involved in these reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can inhibit DNA-dependent protein kinase, which plays a role in cell signaling and DNA repair . This inhibition can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to undergo alkylation and electrophilic substitution suggests that it can form covalent bonds with specific biomolecules, altering their function . Additionally, its inhibition of DNA-dependent protein kinase indicates that this compound can modulate enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the alkylation of this compound can be achieved through extended heating with excess methyl iodide in DMSO in the presence of KOH . This reaction’s success and the compound’s stability over time are essential for its sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical effects, while higher doses could lead to toxic or adverse effects. For instance, the oral LD50 for female mice is reported to be between 300 and 500 mg/kg . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s alkylation and electrophilic substitution reactions suggest that it can participate in metabolic processes that modify its structure and function . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical effects. The compound’s interactions with transporters and binding proteins determine its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

9-hydroxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-2-1-5-10-7(12)3-4-9-8(6)10/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKXTVQYIICBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473695
Record name 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123458-49-1
Record name 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one a promising scaffold for drug development?

A1: Research indicates that this compound derivatives show promise as inhibitors of botulinum neurotoxin A light chain (BoNT/A LC), a metalloprotease. [] This neurotoxin is incredibly potent and poses a significant health threat. The identified scaffold offers opportunities for developing inhibitors with enhanced efficacy and specificity against BoNT/A LC. []

Q2: How do this compound derivatives interact with BoNT/A LC?

A2: While initial studies focused on metal chelation as the primary mechanism of action, researchers are exploring a "catch and anchor" strategy. [] This approach involves designing bifunctional this compound derivatives that not only chelate the metal ion within the enzyme's active site but also form a covalent bond with the enzyme. This covalent interaction could lead to more potent and long-lasting inhibition of BoNT/A LC. [, ]

Q3: What is known about the structure-activity relationship (SAR) of this compound derivatives as BoNT/A LC inhibitors?

A3: Researchers have synthesized and tested a series of this compound derivatives, exploring various substitutions on the core structure. [, ] These studies have revealed key structural features crucial for enhancing inhibitory activity against BoNT/A LC. This knowledge guides further optimization efforts to improve potency and selectivity.

Q4: Has the covalent modification of BoNT/A LC by this compound derivatives been confirmed?

A4: Yes, studies have employed various methods to validate the covalent modification of BoNT/A LC by specifically designed this compound derivatives. These methods include FRET (Förster resonance energy transfer) assays, mass spectrometry analysis, and exhaustive enzyme dialysis. [] These findings strongly support the proposed "catch and anchor" mechanism of inhibition.

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